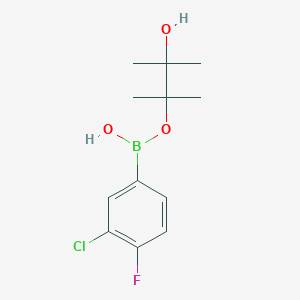![molecular formula C12H11BO3S B7970009 Dibenzo[b,d]thien-2-ylboronic acid hydrate](/img/structure/B7970009.png)
Dibenzo[b,d]thien-2-ylboronic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]thien-2-ylboronic acid hydrate: is an organic compound with the molecular formula C12H9BO2S It is a boronic acid derivative that features a dibenzothiophene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]thien-2-ylboronic acid hydrate typically involves the following steps:
Borylation Reaction: The dibenzothiophene core is subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron. This reaction is often catalyzed by a palladium complex under inert conditions.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Borylation: Utilizing industrial-grade reagents and catalysts to perform the borylation reaction efficiently.
Purification: The crude product is purified through crystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,d]thien-2-ylboronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the boronic acid group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Aryl Halides: Reactants in Suzuki-Miyaura coupling.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
Dibenzo[b,d]thien-2-ylboronic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Dibenzo[b,d]thien-2-ylboronic acid hydrate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s unique structure allows it to participate in specific pathways, influencing the reactivity and stability of the resulting products.
Comparación Con Compuestos Similares
Similar Compounds
2-Thienylboronic Acid: Another boronic acid derivative with a thiophene core.
Benzo[b]thiophene-2-boronic Acid: Similar structure but with a different substitution pattern.
2,5-Dibromothiophene: A brominated thiophene derivative.
Uniqueness
Dibenzo[b,d]thien-2-ylboronic acid hydrate stands out due to its dibenzothiophene core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propiedades
IUPAC Name |
dibenzothiophen-2-ylboronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S.H2O/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7,14-15H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLVYPZSLCOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Dimethylcarbamoyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969943.png)



![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B7969967.png)

![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969988.png)


![potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate](/img/structure/B7970016.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate](/img/structure/B7970029.png)


